molecular formula C13H25N5O B2827007 4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1486150-50-8

4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2827007
CAS No.: 1486150-50-8
M. Wt: 267.377
InChI Key: PJXSXZPRRBEVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound with a complex molecular structure It belongs to the class of pyrazole derivatives, which are known for their diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of ethyl acetoacetate with hydrazine to form the pyrazole ring, followed by subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the pyrazole ring, which can have different functional groups attached, depending on the specific reaction conditions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: This compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs for various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which 4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Amino-N-[2-(diethylamino)ethyl]benzamide

  • 4-Amino-N-[3-(diethylamino)propyl]benzamide

  • 4-Amino-N-[2-(diethylamino)propyl]benzamide

Uniqueness: 4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific structural features, such as the presence of the ethyl group on the pyrazole ring and the diethylamino propyl side chain. These structural differences can lead to distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

4-amino-N-[3-(diethylamino)propyl]-1-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N5O/c1-4-17(5-2)9-7-8-15-13(19)12-11(14)10-18(6-3)16-12/h10H,4-9,14H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXSXZPRRBEVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCCCN(CC)CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.